![molecular formula C18H19N3O B5706872 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as BODIPY-FL-Ahx-TMR, is a fluorescent dye that is widely used in scientific research. This compound has a unique chemical structure that allows it to be used in a variety of applications, including imaging and labeling of biological molecules.
作用机制
The mechanism of action of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is based on its fluorescent properties. When excited by a light source, the compound emits a bright and stable fluorescence signal that can be detected and measured. This fluorescence signal allows researchers to visualize and track the movement of biological molecules in real-time. 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence signal.
Biochemical and Physiological Effects
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR has minimal biochemical and physiological effects on biological systems. The compound is non-toxic and does not interfere with the normal function of cells or tissues. However, it is important to note that the use of any fluorescent dye in biological systems can potentially alter the behavior of the molecules being studied. Therefore, researchers must carefully design their experiments to minimize any potential effects of the dye on their results.
实验室实验的优点和局限性
One of the main advantages of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is its high fluorescence intensity and photostability. This makes it an ideal choice for experiments that require long-term imaging or tracking of biological molecules. Additionally, the compound is highly soluble in water and can be easily incorporated into biological systems. However, one limitation of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is its relatively high cost compared to other fluorescent dyes. This can make it challenging for researchers with limited budgets to use this compound in their experiments.
未来方向
There are several exciting future directions for the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in scientific research. One area of focus is the development of new imaging techniques that use this compound to visualize and track biological molecules in three dimensions. Another area of interest is the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in combination with other fluorescent dyes to study complex biological systems. Additionally, researchers are exploring the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in drug delivery and targeted therapy applications. Overall, the unique properties of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR make it a valuable tool for a wide range of scientific research applications.
合成方法
The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR involves a series of chemical reactions that result in the formation of the final compound. The first step involves the condensation of 4-tert-butylphenylhydrazine with ethyl acetoacetate, followed by the addition of phosphorus oxychloride to form the oxadiazole ring. The resulting compound is then reacted with aniline to form the final product. The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is a complex process that requires careful attention to detail and expertise in organic chemistry.
科学研究应用
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR has a wide range of applications in scientific research. One of the most common uses of this compound is in fluorescence microscopy, where it is used to label and visualize biological molecules such as proteins, DNA, and RNA. 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is also used in flow cytometry and cell sorting to identify and isolate specific cell populations. Additionally, this compound is used in drug discovery and development to screen for potential drug candidates.
属性
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGXBBCXIUKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(4-Tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)
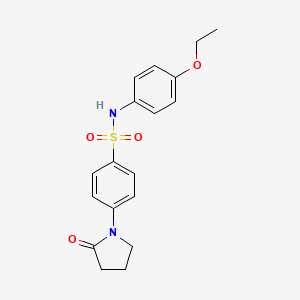
![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)
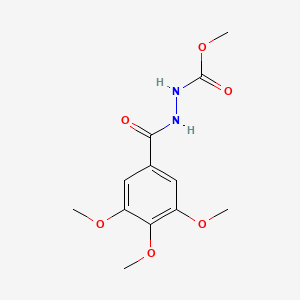

![N,N-diethyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5706816.png)
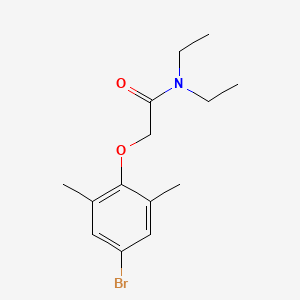
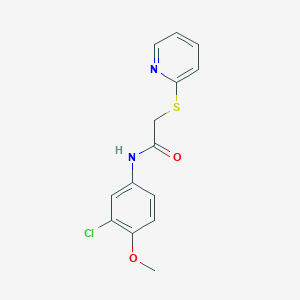
![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)
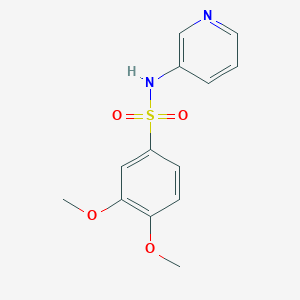

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)